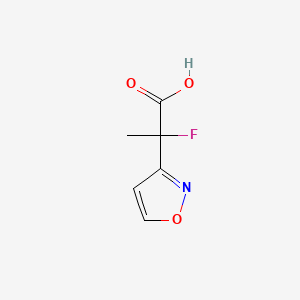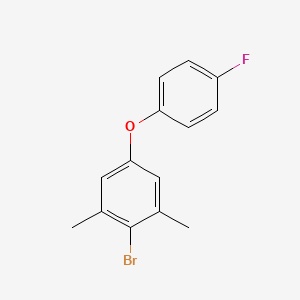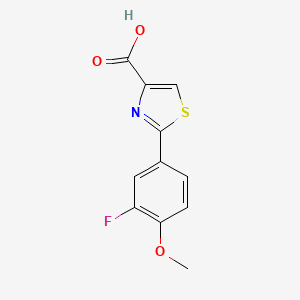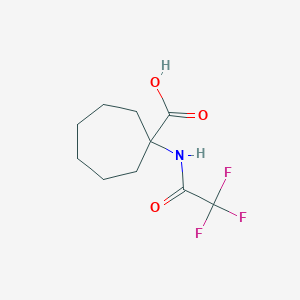![molecular formula C8H12O B13485213 3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
3-Methylspiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylspiro[3.3]heptan-1-one is a bicyclic ketone with a unique spiro structure. This compound is characterized by its highly strained ring system, which makes it an interesting subject for chemical research and applications. The spiro[3.3]heptane framework is notable for its rigidity and the potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the novel approaches for synthesizing 3-Methylspiro[3.3]heptan-1-one involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This method utilizes a strain-relocating semipinacol rearrangement, which is both regio- and stereospecific . The reaction proceeds via initial nucleophilic addition to the cyclopropanone formed in situ, followed by a semipinacol rearrangement in the presence of acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would typically involve optimizing the reaction conditions for yield and purity, scaling up the reaction, and ensuring the availability of starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The spiro structure allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique spiro structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylspiro[3.3]heptan-1-one involves its interaction with various molecular targets. The strained ring system can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the methyl group.
3-Methoxyspiro[3.3]heptan-1-one: A derivative with a methoxy group instead of a methyl group.
Spiro[3.3]heptane: The hydrocarbon analog without the ketone group.
Uniqueness
3-Methylspiro[3.3]heptan-1-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with biological systems. The spiro structure also imparts rigidity and strain, making it a valuable compound for studying ring strain and its effects on chemical reactivity.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-methylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H12O/c1-6-5-7(9)8(6)3-2-4-8/h6H,2-5H2,1H3 |
Clave InChI |
HCQJXVLSELFNAL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C12CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)


![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)

![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)

![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
